N1N2-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-12-DICARBOXAMIDE
Overview
Description
N1N2-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-12-DICARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a benzene ring substituted with two cyclohexenyl ethyl groups and two carboxamide groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-12-DICARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of cyclohexenyl ethyl derivatives, which are then reacted with benzene-1,2-dicarboxylic acid derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1N2-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-12-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, potentially changing the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituents introduced.
Scientific Research Applications
N1N2-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-12-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1N2-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N- [2- (1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- N,N’-bis[2-(cyclohex-1-en-1-yl)ethyl]hexanediamide
Uniqueness
N1N2-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-12-DICARBOXAMIDE is unique due to its specific substitution pattern on the benzene ring and the presence of both cyclohexenyl and carboxamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-N,2-N-bis[2-(cyclohexen-1-yl)ethyl]benzene-1,2-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c27-23(25-17-15-19-9-3-1-4-10-19)21-13-7-8-14-22(21)24(28)26-18-16-20-11-5-2-6-12-20/h7-9,11,13-14H,1-6,10,12,15-18H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEYAVOBIRKGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2C(=O)NCCC3=CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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